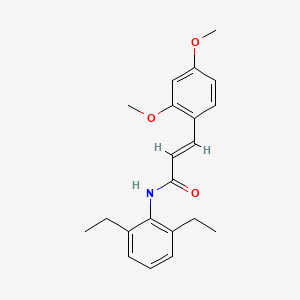

(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-5-15-8-7-9-16(6-2)21(15)22-20(23)13-11-17-10-12-18(24-3)14-19(17)25-4/h7-14H,5-6H2,1-4H3,(H,22,23)/b13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBFEIBXKJTLSF-ACCUITESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The carboxyl group of 3-(2,4-dimethoxyphenyl)acrylic acid is activated by EDCI to form an O-acylisourea intermediate, which subsequently reacts with 2,6-diethylaniline to yield the target acrylamide. DMAP enhances nucleophilic attack by deprotonating the amine, accelerating the coupling process. Typical conditions include:

Yield Optimization

In a representative procedure, combining 0.5 g of 3-(2,4-dimethoxyphenyl)acrylic acid with 0.38 g EDCI and 0.55 g DMAP in 35 mL dichloromethane achieved a 76% yield after recrystallization. Excess EDCI (1.2–1.5 equivalents) ensures full activation of the carboxylic acid, while rigorous exclusion of moisture prevents side reactions.

Lewis Acid-Promoted Cascade Reactions

Lewis acids such as PbCl₂ or AgOAc facilitate cascade reactions to construct the α,β-unsaturated acrylamide framework. This approach leverages dimethyl sulfoxide (DMSO) as a methylene source, enabling a Pummerer rearrangement to generate the conjugated system.

Key Reaction Steps

Conditions and Catalysts

- Catalysts : PbCl₂ (1 equivalent) with KOAc as a base.

- Solvent : DMSO at 80–100°C.

- Yield : 55–75%, depending on substrate electronics.

High-Temperature Deprotection Strategies

Industrial-scale synthesis often requires protective groups to prevent side reactions. A patent by WO2016066726A2 highlights thermal deprotection at 210–260°C in high-boiling solvents like diphenyl ether or sulfolane.

Process Parameters

- Temperature : 240°C optimal for cleaving tert-butoxycarbonyl (Boc) groups.

- Additives : Butylated hydroxytoluene (BHT) stabilizes the acrylamide against radical degradation.

- Yield : >85% with minimized decomposition.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce saturated amides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The conjugated system and functional groups present in the compound can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

(a) Diethylphenyl vs. Methoxyphenyl Groups

- (E)-3-(4-Aminophenyl)-N-(4-Methoxyphenyl)acrylamide (): The 4-methoxyphenyl group introduces electron-donating properties but lacks the steric bulk of diethyl substituents. This may reduce binding affinity in hydrophobic pockets compared to the target compound .

- (E)-3-(2,3-Dimethoxyphenyl)-N-(2-((1,2,3,4-Tetrahydroacridin-9-yl)amino)ethyl)acrylamide (): Incorporates a tetrahydroacridin moiety linked via an ethylamino chain. This hybrid structure demonstrates how nitrogen substituents can be modified to enhance multi-target activity (e.g., acetylcholinesterase inhibition) .

(b) Benzothiazole Derivatives ()

- (E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide : Replaces the diethylphenyl group with a benzothiazole ring, introducing heterocyclic aromaticity. This substitution likely alters solubility and hydrogen-bonding interactions, making it more suitable for targeting thiazole-sensitive enzymes or receptors .

Variations in the Acrylamide Backbone

(a) Phenyl Ring Substitutions

- Target Compound : The 2,4-dimethoxyphenyl group provides two methoxy groups at meta and para positions, balancing electron donation and steric effects.

- (E)-3-(4-Amino-3,5-Dimethylphenyl)acrylamide (): Features a dimethyl-substituted aniline group, which may enhance π-π stacking but lacks methoxy groups, reducing polarity .

- Such substitutions are linked to anti-inflammatory activity (IC₅₀ = 17.00 μM for a related compound) .

(b) Ester vs. Amide Derivatives

- Ethyl (E)-3-(2,4-Dimethoxyphenyl)acrylate () : Replaces the amide with an ester group, reducing stability under physiological conditions but improving reactivity in synthetic applications (e.g., Pd-catalyzed olefinations) .

Biological Activity

(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide is an organic compound belonging to the acrylamide class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a conjugated system with both electron-donating (dimethoxy groups) and electron-withdrawing (acrylamide group) functionalities. This unique structure may influence its interactions with biological targets.

- Molecular Formula : C₁₉H₂₄N₂O₄

- Molecular Weight : 339.435 g/mol

- CAS Number : 496779-55-6

Anticancer Properties

Research has indicated that acrylamides possess anticancer properties. A study demonstrated that similar compounds could inhibit tumor cell proliferation by inducing apoptosis through various pathways, including oxidative stress and mitochondrial dysfunction. This compound may exhibit similar effects due to its structural characteristics.

The mechanism of action of this compound is likely multifaceted:

- Enzyme Inhibition : The compound may interact with enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress, leading to cellular damage and apoptosis.

Study 1: Anticancer Activity Assessment

In a controlled laboratory setting, various derivatives of acrylamides were tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC₅₀ values in the micromolar range against breast and lung cancer cells.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15 |

| Compound B | A549 (Lung) | 20 |

| This compound | MCF-7 | TBD |

Study 2: Antimicrobial Efficacy

A preliminary study evaluated the antimicrobial efficacy of various acrylamide derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. While specific data on this compound was not available, related compounds showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide, and how is structural purity ensured?

- Methodological Answer : The compound is synthesized via condensation reactions using α,β-unsaturated acrylamide intermediates. Key steps include:

- Reacting substituted phenylacetic acid derivatives with EDCI in ice-cooled DMF to form the acrylamide backbone.

- Purification via column chromatography with ethyl acetate/petroleum ether mixtures (3:7 ratio) .

- Structural validation using -NMR, -NMR, and mass spectrometry (MS). For example, -NMR peaks for the acrylamide double bond typically appear at δ 6.2–7.2 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .

Q. How is the compound characterized for crystallinity and molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve stereochemistry. For example, torsion angles between the acrylamide group and aromatic rings are analyzed (e.g., C7–C8–C9–N1 = 176.2°), confirming the E-isomer . Powder XRD can assess bulk crystallinity, with diffraction patterns compared to simulated data from software like Mercury .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this acrylamide derivative?

- Methodological Answer :

- Temperature control : Maintaining temperatures below 0°C during coupling reactions minimizes side reactions (e.g., epimerization) .

- Catalyst selection : Palladium acetate with tris(2-methylphenyl)phosphine enhances Heck coupling efficiency (yield >80%) .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility, while mixed solvents (ethyl acetate/petroleum ether) aid in crystallization .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar acrylamides?

- Methodological Answer :

- 2D-NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishes diethylphenyl protons from methoxy groups) .

- High-resolution MS (HRMS) : Confirms molecular formula (e.g., calculated for : 339.1838; observed: 339.1842) .

- Comparative analysis : Cross-referencing with SC-XRD data (e.g., bond lengths and angles) validates NMR assignments .

Q. How do electronic and steric effects of substituents influence the compound’s bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : The 2,4-dimethoxyphenyl group enhances π-π stacking with hydrophobic enzyme pockets, while the 2,6-diethylphenyl moiety reduces metabolic degradation .

- Docking simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to targets like tyrosine kinases, with Gibbs free energy values (< -8 kcal/mol) indicating strong interactions .

Q. What analytical methods are critical for detecting degradation products under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.